molecular formula C13H9N3O B12850759 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde

5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde

Cat. No.: B12850759
M. Wt: 223.23 g/mol
InChI Key: YOKLOOXZQHWPIE-UHFFFAOYSA-N
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Description

5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both pyrimidine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde typically involves the reaction of 5-bromoindole with pyrimidine-5-boronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as cesium carbonate in a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(5-Pyrimidinyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-(5-Pyrimidinyl)-1H-indole-3-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and pyrimidine moieties. These interactions can modulate biological pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde is unique due to its dual presence of indole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

5-pyrimidin-5-yl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H9N3O/c17-7-11-6-16-13-2-1-9(3-12(11)13)10-4-14-8-15-5-10/h1-8,16H

InChI Key

YOKLOOXZQHWPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CN=CN=C3)C(=CN2)C=O

Origin of Product

United States

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